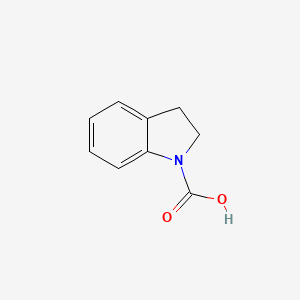
3-(Benzyloxy)-3-fluoro-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-3-fluoro-3H-diazirene is an organic compound that features a diazirene ring substituted with a benzyloxy group and a fluorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the Diazirene Ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a fluorinating agent under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the diazirene intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-3-fluoro-3H-diazirene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the diazirene ring can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the diazirene ring can produce primary or secondary amines.
Substitution: Substitution of the fluorine atom can result in various substituted diazirenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery for developing photoactivated drugs.
Industry: Utilized in the development of photochemical materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-3-fluoro-3H-diazirene involves its photochemical properties. Upon exposure to light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study molecular interactions by forming stable adducts with target proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-3H-diazirene: Lacks the fluorine atom, which may affect its reactivity and photochemical properties.
3-Fluoro-3H-diazirene: Lacks the benzyloxy group, which may influence its solubility and interaction with biological molecules.
Benzyloxy-3H-diazirene: Similar structure but without the fluorine atom, potentially altering its chemical behavior.
Uniqueness
3-(Benzyloxy)-3-fluoro-3H-diazirene is unique due to the presence of both the benzyloxy group and the fluorine atom. This combination imparts distinct photochemical properties and reactivity, making it valuable for specific applications in photochemistry and photobiology.
Eigenschaften
CAS-Nummer |
134613-19-7 |
|---|---|
Molekularformel |
C8H7FN2O |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
3-fluoro-3-phenylmethoxydiazirine |
InChI |
InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
FZBOWHHFCLFMLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2(N=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)
![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
